Pazufloxacin mesylate Pazufloxacin mesylate Potent and broad spectrum fluoroquinolone antibiotic agent (MIC90 values are 4 and 9 μM for Staphylococcus aureus and epidermidis respectively). Inhibits topoisomerase IV and DNA gyrase.
Pazufloxacin is a broad-spectrum synthetic fluoroquinolone antibiotic. It is active against Gram-negative and Gram-positive bacteria, including clinical isolates of E. coli, K. pneumoniae, methicillin-susceptible and -resistant S. aureus, and methicillin-susceptible and -resistant S. epidermidis (MIC90s = 0.05, 0.1, 0.39, 12.5, 0.39, and 6.25 μg/ml, respectively). It inhibits E. coli, P. aeruginosa, and S. aureus DNA gyrase (IC50s = 0.88, 1.9, and 10.2 μg/ml, respectively) and S. aureus topoisomerase IV (IC50 = 24.2 μg/ml) in cell-free assays. In vivo, pazufloxacin is active against systemic E. coli, K. pneumoniae, and methicillin-resistant S. aureus infections in mice (ED50s = 0.15, 5.5, and 4.5 mg/kg, respectively).
Pazufloxacin (T-3761) mesylate is a fluoroquinolone antibiotic. Target: AntibacterialPazufloxacin (T-3761), a new quinolone derivative, showed broad and potent antibacterial activity. T-3761 showed good efficacy in mice against systemic, pulmonary, and urinary tract infections with gram-positive and gram-negative bacteria, including quinolone-resistant Serratia marcescens and Pseudomonas aeruginosa. The in vivo activity of T-3761 was comparable to or greater than those of ofloxacin, ciprofloxacin, norfloxacin, and tosufloxacin against most infection models in mice. The activities of T-3761 were lower than those of tosufloxacin against gram-positive bacterial systemic and pulmonary infections in mice but not against infections with methicillin-resistant Staphylococcus aureus. T-3761 had a broad spectrum of activity and had potent activity against gram-positive and -negative bacteria. The MICs of T-3761 against 90% of the methicillin-susceptible Staphylococcus aureus, methicillin-susceptible and -resistant Staphylococcus epidermidis, and Clostridium spp. tested were 0.39 to 6.25 micrograms/ml. The MBCs of T-3761 were either equal to or twofold greater than the MICs. The 50% inhibitory concentrations of T-3761 for DNA gyrases isolated from E. coli and P. aeruginosa were 0.88 and 1.9 micrograms/ml, respectively.
Brand Name: Vulcanchem
CAS No.: 163680-77-1
VCID: VC0003378
InChI: InChI=1S/C16H15FN2O4.CH4O3S/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22;1-5(2,3)4/h4-5,7H,2-3,6,18H2,1H3,(H,21,22);1H3,(H,2,3,4)/t7-;/m0./s1
SMILES: CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O
Molecular Formula: C17H19FN2O7S
Molecular Weight: 414.4 g/mol

Pazufloxacin mesylate

CAS No.: 163680-77-1

Cat. No.: VC0003378

Molecular Formula: C17H19FN2O7S

Molecular Weight: 414.4 g/mol

* For research use only. Not for human or veterinary use.

Pazufloxacin mesylate - 163680-77-1

CAS No. 163680-77-1
Molecular Formula C17H19FN2O7S
Molecular Weight 414.4 g/mol
IUPAC Name (2S)-6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid
Standard InChI InChI=1S/C16H15FN2O4.CH4O3S/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22;1-5(2,3)4/h4-5,7H,2-3,6,18H2,1H3,(H,21,22);1H3,(H,2,3,4)/t7-;/m0./s1
Standard InChI Key UDHGFPATQWQARM-FJXQXJEOSA-N
Isomeric SMILES C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O
SMILES CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O
Canonical SMILES CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O
Appearance Powder

Chemical Properties and Synthesis

Pazufloxacin mesylate is a white to pale yellow crystalline solid with a molecular formula C₁₇H₁₉FN₂O₇S and molecular weight 414.41 g/mol . Key properties include:

PropertyValue/Description
Melting Point>255°C (dec.)
Optical RotationαD²⁰: -64.2° (c = 1 in 1.0N NaOH)
SolubilitySlightly soluble in aqueous base, DMSO
Storage Condition-20°C (Freezer)

Synthesis involves an 11-step process starting from 2,3,4,5-tetrafluorobenzoic acid. Key steps include:

  • Cyclopropanation at the benzylic position using 1,2-dibromoethane.

  • Hofmann rearrangement to generate a primary amine intermediate.

  • Enamine formation and subsequent cyclization to yield the tricyclic core.

  • Salt formation with methanesulfonic acid to produce the mesylate salt .

Mechanism of Action

Pazufloxacin mesylate inhibits bacterial DNA replication by targeting DNA gyrase and topoisomerase IV, enzymes critical for DNA supercoiling and chromosome segregation. Its unique C10 substituent enhances binding affinity and reduces resistance potential compared to other fluoroquinolones .

Antimicrobial Activity (MIC₉₀ Values)

BacteriaMIC₉₀ (μg/mL)Source
Staphylococcus aureus0.2–0.39
Pseudomonas aeruginosa0.78
E. coli/Klebsiella≤0.25

Pharmacokinetics

A single-dose study in healthy volunteers revealed:

Dose (mg)Cₘₐₓ (μg/mL)AUC₀₋ᵗ (μg·h/mL)Tolerability
3005.1113.70Well-tolerated
5009.9626.80
600N/AN/A
1,00018.0658.60

Key Findings:

  • Lack of Dose Proportionality: Cₘₐₓ and AUC increased non-linearly with dose .

  • Excretion: Urinary excretion accounts for ~90% of the dose .

Clinical Efficacy

Pazufloxacin mesylate is effective against:

  • Respiratory Tract Infections: 77% efficacy .

  • Urinary Tract Infections: 93.5% efficacy .

  • Abdominal/Skin Infections: Superior to cephalosporins in resistant strains .

Comparison with Levofloxacin :

ParameterPazufloxacin MesylateLevofloxacin
Respiratory Infection77%80.6%
Urinary Tract Infection93.5%89.6%
Bacterial Clearance91.5%93.4%

Adverse Reactions: Incidence rate of 4.88% (e.g., gastrointestinal disturbances) .

Pharmaceutical Formulations

Pazufloxacin mesylate is primarily administered as an intravenous infusion. Tablet formulations have been developed for oral use:

Tablet Composition (Example) :

ComponentQuantity (per 1000 tablets)
Pazufloxacin mesylate270 g
Lactose70 g
Carboxymethyl starch4.5 g
Magnesium stearate2 g

Dissolution Profile:

  • 90% dissolution within 30 minutes (HPLC method) .

Analytical Methods

UV Spectrophotometry:

  • λₘₐₓ: 247 nm in 0.1N HCl.

  • Linearity: 2–12 μg/mL (R² = 0.9905) .

  • Recovery: 99.82–100.13% .

HPLC Validation:

  • Mobile Phase: Methanol:water:phosphoric acid (50:50:0.2) with triethylamine (pH 5.0).

  • Detection: 240 nm .

Research and Applications

  • Veterinary Use: Explored for livestock infections .

  • Comparative Studies: Superior activity against P. aeruginosa vs. older fluoroquinolones .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator